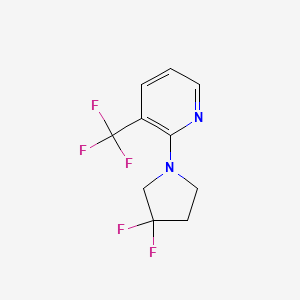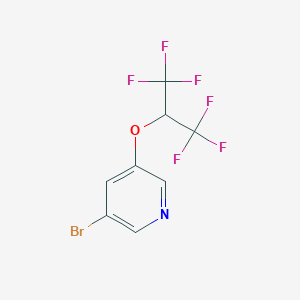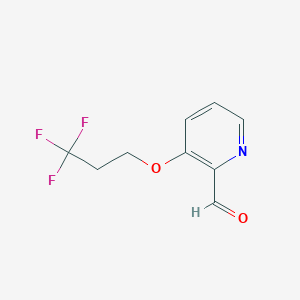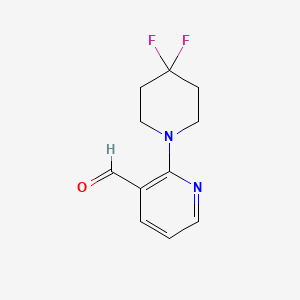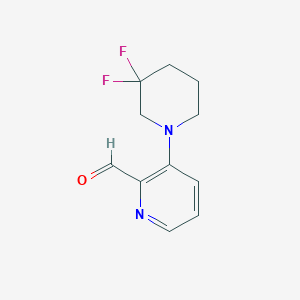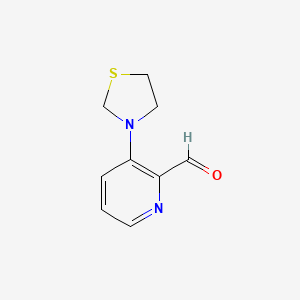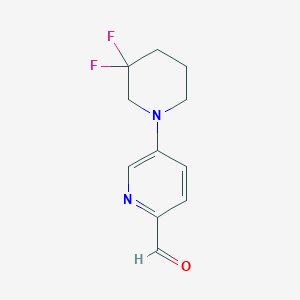
5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, also known as 5-BCTFP, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, and has been used in the synthesis of other compounds and in the study of their properties.
Applications De Recherche Scientifique
Spectroscopic Characterization
5-Bromo-2-(trifluoromethyl)pyridine, closely related to the compound , has been spectroscopically characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies involving density functional theory (DFT) were applied to understand its geometric structure and vibrational frequencies. These studies are crucial in understanding the optical properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Vural & Kara, 2017).
Biological Evaluation
Research on derivatives of bromo- and chloromethylpyridine, which are structurally similar to the compound , has involved their synthesis and evaluation against various tumor-cell lines and viruses. However, these studies have not found marked biological activity in these compounds (Hemel et al., 1994).
Functionalization and Metalations
The functionalization and metalations of bromo- and chloro(trifluoromethyl)pyridines, which are structurally related to 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, have been extensively studied. These processes enable the conversion of these compounds into various carboxylic acids, demonstrating their utility in synthetic chemistry (Cottet et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural characterization of derivatives of trifluoromethyl-pyridine have been explored in the context of potential applications in drug development and material sciences. Studies have delved into understanding the crystal structure and molecular interactions of these compounds (Chernov'yants et al., 2011).
Synthesis for Industrial Application
Efforts have been made to synthesize derivatives of bromo- and chloromethylpyridine, aiming to simplify reaction processes, increase yield, and enhance purity. This is significant for industrialized production, indicating the compound's utility in large-scale applications (Pei-w, 2015).
Propriétés
IUPAC Name |
5-bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-5(7(10,11)12)6(2-9)13-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZMKHLLYTXALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





